(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h11H,2-6H2,1H3,(H,12,13) |
InChI Key |
RNLYLZPZVHHFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Two-Step Reaction
Zhang et al. developed a one-pot method for tetrahydroimidazo[1,2-a]pyridines, which, although targeting a different regioisomer, offers insights into optimizing cyclization efficiency. Ethyl glycinate reacts with dialkyl but-2-ynedioate to form β-enamino esters, which subsequently undergo cycloaddition with arylidenemalononitriles. Adapting this protocol for imidazo[4,5-c]pyridines would require substituting glycinate with 3,4-diaminopyridine derivatives.
Palladium-Catalyzed Cross-Coupling
Patent CN102786543A describes palladium-catalyzed borylation of 2-amino-5-halopyridines to access boronic ester intermediates. While primarily used for Suzuki–Miyaura couplings, this methodology could facilitate late-stage functionalization of preformed imidazo[4,5-c]pyridines with acetic acid ethyl ester groups.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
Cyclocondensation Mechanism
The acid-catalyzed cyclization of 3-acetamido-4-aminopyridine proceeds via nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon, followed by dehydration to form the imidazo ring. Steric and electronic effects dictate regioselectivity, with electron-withdrawing groups favoring cyclization at the 3-position.
Neber Rearrangement
The Neber rearrangement of oxime tosylates generates α-aminoketals, which undergo intramolecular cyclization with cyanamide to yield imidazopiperidines. This step is critical for constructing the saturated six-membered ring.
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways may lead to imidazo[4,5-b]pyridine byproducts. Using bulky acylating agents (e.g., tert-butylcarbamates) mitigates this issue.
- Purification : Silica gel chromatography remains necessary due to polar byproducts. Recrystallization from ethyl acetate/petroleum ether mixtures improves purity.
- Catalyst Efficiency : Palladium catalysts (e.g., PdCl₂(dppf)₂) enhance cross-coupling yields but require strict nitrogen atmospheres.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and properties can be contextualized against structurally or functionally related molecules. Below is a detailed analysis of its analogues:
Structural Analogues in the Imidazo[4,5-c]pyridine Series
- Ethyl vs. Other Alkyl Esters: Derivatives with methyl or propyl esters in place of the ethyl group were synthesized in the same VEGFR-2 inhibitor series.
- Core Modifications : Replacing the tetrahydroimidazopyridine core with alternative bicyclic systems, such as imidazo[1,2-a]pyridine (), reduces conformational rigidity, which may weaken target binding. The imidazo[4,5-c]pyridine scaffold in the target compound enhances planar stacking interactions with kinase domains .
Heterocyclic Analogues with Thiophene or Thiazole Moieties
- The thioether linkage in this analogue may enhance metabolic stability compared to the oxygen-based ester in the target compound but could reduce solubility .
Carboxylic Acid Derivatives
Data Table: Key Attributes of Comparable Compounds
Research Findings and Implications
The target compound’s ethyl ester group is critical for its pharmacokinetic profile, as evidenced by its role in VEGFR-2 inhibition studies . Structural comparisons highlight that minor modifications, such as alkyl chain length or heterocycle substitution, significantly impact both biological activity and physicochemical behavior. For instance, the thieno[2,3-d]pyrimidine analogue () exemplifies how sulfur incorporation can alter electronic properties, though its therapeutic relevance remains unexplored. Meanwhile, the carboxylic acid derivative () underscores the importance of prodrug strategies in drug design.
Limitations : Direct quantitative data (e.g., IC50 values) for the target compound are sparse in the provided evidence. Further studies are needed to validate its efficacy relative to commercial VEGFR-2 inhibitors.
Biological Activity
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₄N₃O₂
- Molecular Weight : 182.23 g/mol
- CAS Number : 879668-17-4
Research indicates that derivatives of (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester exhibit inhibitory effects on various biological pathways. Notably:
- VEGFR-2 Kinase Inhibition : A series of related compounds have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. These compounds demonstrated a significant reduction in VEGFR-2 kinase activity in vitro .
- Anticancer Activity : The compound has shown promising anticancer properties against various cancer cell lines. For instance, it was evaluated against HeLa cells and demonstrated an IC50 value of 0.126 μM, indicating potent cytotoxicity .
Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| VEGFR-2 Inhibition | In vitro assays | Not specified | |
| Anticancer | HeLa | 0.126 μM | |
| Anticancer | SMMC-7721 | 0.071 μM | |
| Anticancer | K562 | 0.164 μM |
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester to assess their biological activities. The results indicated that modifications to the molecular structure significantly influenced their potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the imidazo-pyridine scaffold could enhance or diminish biological activity. Electron-donating groups were found to increase anticancer efficacy while electron-withdrawing groups decreased it .
- Comparative Studies : In comparative studies with other known anticancer agents such as doxorubicin, the imidazo-pyridine derivatives exhibited comparable or superior activity against certain cancer cell lines, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
